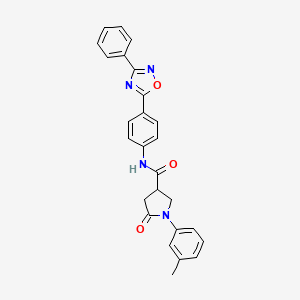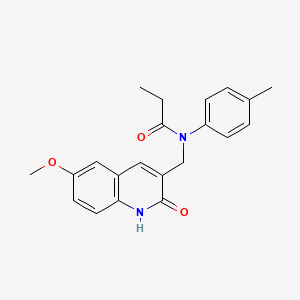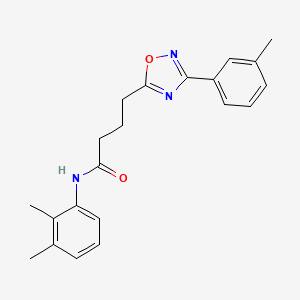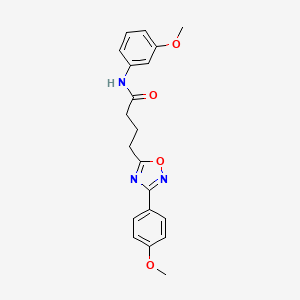![molecular formula C23H23ClN2O3S B7691761 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide, also known as PBA-Na, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PBA-Na is a derivative of benzenesulfonamide and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of an enzyme called protein tyrosine phosphatase 1B (PTP1B). PTP1B is known to play a role in the regulation of insulin signaling and glucose metabolism. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to enhancing insulin sensitivity and glucose uptake, this compound has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide in lab experiments is its potential applications in the treatment of a range of diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of diabetes and neurodegenerative diseases. However, there are also limitations to using this compound in lab experiments. One of the main limitations is the complexity of the synthesis method, which requires careful control of reaction conditions and purification steps to obtain a pure product. In addition, further research is needed to fully understand the mechanism of action of this compound.
将来の方向性
There are a number of future directions for research on 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide. One area of research is in the development of new treatments for diabetes. This compound has been shown to enhance insulin sensitivity and glucose uptake in cells, which could have significant implications for the treatment of diabetes. Another area of research is in the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects, which could have implications for the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with even greater potential for the treatment of a range of diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, including enhancing insulin sensitivity and glucose uptake, anti-inflammatory and anti-cancer properties, and neuroprotective effects. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its mechanism of action and potential applications in the treatment of a range of diseases.
合成法
The synthesis of 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide involves the reaction of 2-phenylethylamine with benzenesulfonyl chloride, followed by the reaction of the resulting product with pyridine-3-carboxaldehyde and acetic anhydride. The final product is obtained by the addition of sodium hydroxide to the resulting mixture. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学的研究の応用
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of diabetes. This compound has been shown to enhance insulin sensitivity and glucose uptake in cells, which could have significant implications for the treatment of diabetes. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties, which could have implications for the treatment of a range of diseases.
特性
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-18-12-13-20(16-22(18)24)25-23(27)17-26(15-14-19-8-4-2-5-9-19)30(28,29)21-10-6-3-7-11-21/h2-13,16H,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZNOUGQBFKEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)








![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)



